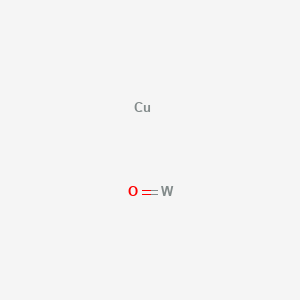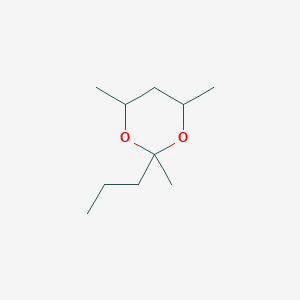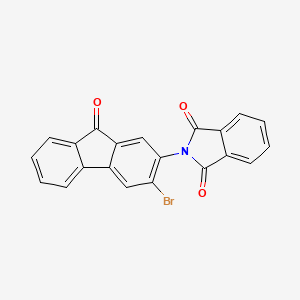
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is a complex organic compound that features a brominated fluorenone moiety attached to an isoindole-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione typically involves multi-step organic reactions. One common method includes the bromination of 9-oxo-9H-fluorene followed by a condensation reaction with isoindole-1,3-dione. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
作用機序
The mechanism of action of 2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione involves its interaction with molecular targets such as enzymes or receptors. The brominated fluorenone moiety can interact with hydrophobic pockets, while the isoindole-dione structure may form hydrogen bonds or other interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Ethyl N-(3-bromo-9-oxo-9H-fluoren-2-yl)glycinate
- N-(3-Bromo-9-oxo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide
Uniqueness
2-(3-Bromo-9-oxo-9h-fluoren-2-yl)-1h-isoindole-1,3(2h)-dione is unique due to its combination of a brominated fluorenone and an isoindole-dione structure. This dual functionality provides a versatile platform for chemical modifications and applications, distinguishing it from other similar compounds.
特性
CAS番号 |
6633-34-7 |
|---|---|
分子式 |
C21H10BrNO3 |
分子量 |
404.2 g/mol |
IUPAC名 |
2-(3-bromo-9-oxofluoren-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H10BrNO3/c22-17-9-15-11-5-1-2-6-12(11)19(24)16(15)10-18(17)23-20(25)13-7-3-4-8-14(13)21(23)26/h1-10H |
InChIキー |
PCQUPDDUMKAALK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)
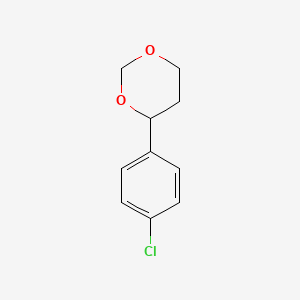

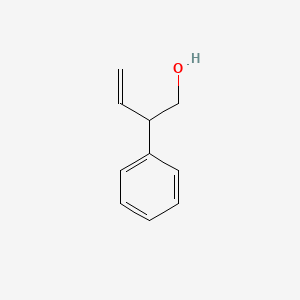
![3-benzyl-3,4-dihydro-2H-pyrimido[4,5-e][1,3]oxazine-6,8-diol](/img/structure/B14724573.png)

